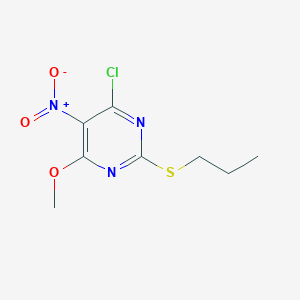
4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine is a chemical compound with the molecular formula C8H10ClN3O3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of 4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine typically involves the reaction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with sodium methoxide in methanol. The reaction mixture is stirred at room temperature for about an hour, followed by the addition of acetic acid and water. The product is then extracted using methyl tetrahydrofuran (MeTHF) .
Analyse Chemischer Reaktionen
4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The thioether group can be oxidized to a sulfoxide or sulfone.
Common reagents used in these reactions include sodium methoxide for substitution, hydrogen gas with a palladium catalyst for reduction, and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including platelet aggregation inhibitors like ticagrelor .
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving nucleic acid analogs and other biologically active molecules.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine involves its interaction with specific molecular targets. For instance, in the synthesis of ticagrelor, it acts as a precursor that undergoes several transformations to form the active pharmaceutical ingredient. The compound’s effects are mediated through its chemical structure, which allows it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine can be compared with other pyrimidine derivatives such as:
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: This compound is a precursor in the synthesis of this compound and shares similar chemical properties .
4,6-Dichloro-2-propylthiopyrimidine-5-amine: Another related compound used in the synthesis of pharmaceutical intermediates .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various chemical processes.
Eigenschaften
Molekularformel |
C8H10ClN3O3S |
|---|---|
Molekulargewicht |
263.70 g/mol |
IUPAC-Name |
4-chloro-6-methoxy-5-nitro-2-propylsulfanylpyrimidine |
InChI |
InChI=1S/C8H10ClN3O3S/c1-3-4-16-8-10-6(9)5(12(13)14)7(11-8)15-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
JTSPCFODRZNLPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


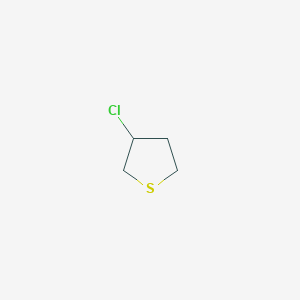
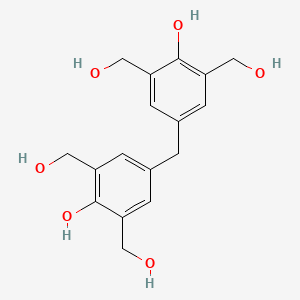

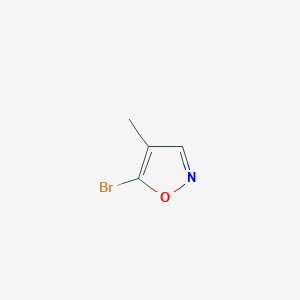
![6,9-Dibromo-1H-phenanthro[9,10-d]imidazole](/img/structure/B13114030.png)



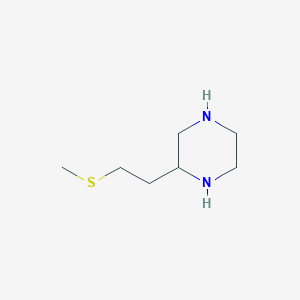
![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium](/img/structure/B13114050.png)
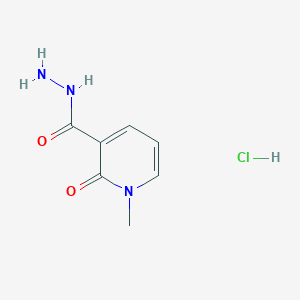
![1-(Pyrazolo[1,5-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13114072.png)


